3-Methyl-2-quinoxalinecarbaldehyde
Overview
Description
The synthesis and analysis of quinoxaline derivatives, including 3-Methyl-2-quinoxalinecarbaldehyde, have been extensively studied due to their diverse applications in chemical and biological fields. These compounds are known for their fluorogenic properties, making them useful in various analytical methods.
Synthesis Analysis
The synthesis of quinoxaline derivatives involves several key methodologies, including the Reimer-Tiemann, Vilsmeier-Haack, and Duff aldehyde synthesis methods. These methods allow for selective formylation of quinoline derivatives, leading to the production of compounds with varying substituents and structural complexities. The synthesis of 3-Methyl-2-quinoxalinecarbaldehyde can be achieved through these classical methods, showcasing the versatility in creating quinoxalinecarbaldehydes with specific substituents (Wantulok et al., 2020).
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives, including 3-Methyl-2-quinoxalinecarbaldehyde, has been elucidated through computational and spectroscopic techniques. Single-crystal X-ray diffraction measurements have been particularly valuable in determining the precise geometries of these compounds, providing insights into their structural characteristics and the influence of substituents on their overall conformation (Wantulok et al., 2020).
Chemical Reactions and Properties
Quinoxaline derivatives undergo a range of chemical reactions, including interactions with primary amines to form highly fluorescent isoindoles. This property is utilized in liquid chromatography for the high-sensitivity analysis of amino acids, demonstrating the chemical reactivity and utility of quinoxalinecarbaldehydes in analytical chemistry (Beale et al., 1990).
Physical Properties Analysis
The physical properties of quinoxaline derivatives are closely related to their molecular structure. The presence of specific substituents can influence properties such as melting points, solubility, and fluorescence, which are critical for their applications in various fields.
Chemical Properties Analysis
The chemical properties of 3-Methyl-2-quinoxalinecarbaldehyde are characterized by its reactivity towards nucleophiles, electrophiles, and its potential to form complexes with metals. These properties are explored through the synthesis of Schiff base derivatives and their electrochemical and spectroscopic characterization, revealing insights into the reactivity and potential applications of these compounds (Wantulok et al., 2020).
Scientific Research Applications
Corrosion Inhibition : 2-mercaptoquinoline-3-carbaldehyde derivatives have been found to effectively inhibit mild steel corrosion in acidic solutions, following the Langmuir adsorption isotherm, thereby reducing weight losses (Mistry, Sahoo, & Jauhari, 2013) (Mistry, Sahoo, & Jauhari, 2013).
Anticancer Properties : Novel quinoline-3-carbaldehyde hydrazones bearing benzotriazole or 1,2,4-triazole rings show promising anticancer properties, with certain compounds demonstrating potent cytostatic effects on cancer cells (Korcz et al., 2018) (Korcz et al., 2018).
Fluorescence Application : Some 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines exhibit moderate to high fluorescence quantum yields, making them potential candidates for invisible ink dyes (Bogza et al., 2018) (Bogza et al., 2018).
Biochemical Analysis : 3-(2-furoyl)quinoline-2-carbaldehyde (FQCA) is used as a highly fluorescent reagent for liquid chromatography, enabling high-sensitivity analysis of primary amines with laser-induced fluorescence detection (Beale, Hsieh, Wiesler, & Novotny, 1990) (Beale et al., 1990).
Antimicrobial and Antioxidant Activities : Ultrasound-assisted synthesis of pyrazole-appended quinolinyl chalcones has been shown to yield compounds with promising antimicrobial properties and potential antioxidant activity (Prasath et al., 2015) (Prasath et al., 2015).
HIV-1 Reverse Transcriptase Inhibition : Certain 2-chloro-3-((2,2-dimethylhydrazono)methyl)quinoline derivatives have been identified as non-nucleoside Human HIV-1 reverse transcriptase inhibitors, with specific compounds showing significant inhibitory potency (Ghanei, Eshghi, Lari, & Saadatmandzadeh, 2015) (Ghanei et al., 2015).
Safety And Hazards
properties
IUPAC Name |
3-methylquinoxaline-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-7-10(6-13)12-9-5-3-2-4-8(9)11-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIGGTBMCCWNPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343291 | |
Record name | 3-Methyl-2-quinoxalinecarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylquinoxaline-2-carbaldehyde | |
CAS RN |
25519-55-5 | |
Record name | 3-Methyl-2-quinoxalinecarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylquinoxaline-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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